3-Chloro-4-(methylthio)phenylboronic acid pinacol ester
Overview
Description
3-Chloro-4-(methylthio)phenylboronic acid pinacol ester is a chemical compound with the CAS Number: 1438262-39-5 . It has a molecular weight of 284.61 . The IUPAC name for this compound is 2-(3-chloro-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-11(18-5)10(15)8-9/h6-8H,1-5H3 .Chemical Reactions Analysis
The compound has been used in a catalytic protodeboronation process paired with a Matteson–CH2–homologation . This protocol allows for a formal anti-Markovnikov alkene hydromethylation . This hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . The country of origin for this compound is CN . The shipping temperature is room temperature .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used as a boron reagent in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an aryl or vinyl halide .
Synthesis of Biaryl Amides
It can be involved in the synthesis of biaryl amides . Biaryl amides are a class of compounds that have shown a wide range of biological activities, including muscarinic acetylcholine receptor subtype M1 agonistic activity .
3. Preparation of Borinic Acid Picolinate Esters This compound can be used in the preparation of borinic acid picolinate esters . These esters have potential applications in the treatment of cutaneous diseases .
Synthesis of TRPV1 Antagonists
It can be used in the synthesis of TRPV1 antagonists . TRPV1 is a pain receptor, and its antagonists are being researched for their potential use in the treatment of chronic pain .
Synthesis of Fluorenes
This compound can be used in the intramolecular aromatic carbenoid insertion for the synthesis of fluorenes . Fluorenes are a class of organic compounds that are used in the manufacture of a wide range of chemicals .
Preparation of Microtubule Inhibitors
Although not directly mentioned for “3-Chloro-4-(methylthio)phenylboronic acid pinacol ester”, similar boronic acids have been used in the preparation of microtubule inhibitors . These inhibitors can disrupt microtubule dynamics and have potential applications as antitumor agents .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the halide or pseudo-halide. In transmetalation, the organoboron compound transfers the organic group to the palladium .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound participates, is a key biochemical pathway for the formation of carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can be influenced by factors such as ph .
Result of Action
The primary result of the action of 3-Chloro-4-(methylthio)phenylboronic acid pinacol ester is the formation of carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Chloro-4-(methylthio)phenylboronic acid pinacol ester can be influenced by environmental factors such as temperature and pH . For instance, these compounds are only marginally stable in water, and their hydrolysis rate can be considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled to ensure the compound’s efficacy and stability.
properties
IUPAC Name |
2-(3-chloro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-11(18-5)10(15)8-9/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZUAULIUVSCRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(methylthio)phenylboronic acid pinacol ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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